2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride
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Overview
Description
2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C16H19Cl2N3The compound consists of a benzimidazole core substituted with a benzyl group and an ethanamine chain, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.
Benzyl Substitution: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Ethanamine Chain Addition: The benzylated benzimidazole is reacted with ethylene diamine to introduce the ethanamine chain.
Formation of Dihydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the ethanamine chain.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine;dihydrochloride: Similar structure but with a methyl group instead of a benzyl group.
2-(2-benzyl-1H-benzo[d]imidazol-1-yl)ethanamine: Similar structure without the dihydrochloride salt form
Uniqueness
2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity .
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3.2ClH/c17-10-11-19-15-9-5-4-8-14(15)18-16(19)12-13-6-2-1-3-7-13;;/h1-9H,10-12,17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUWDFLRHTVDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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